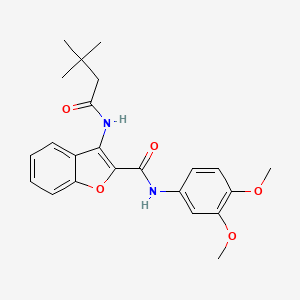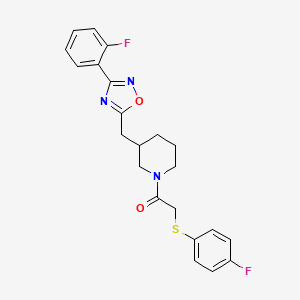![molecular formula C6H3ClO2S3 B2789239 Thieno[3,2-b]thiophene-2-sulfonyl chloride CAS No. 2503207-46-1](/img/structure/B2789239.png)
Thieno[3,2-b]thiophene-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thieno[3,2-b]thiophene-2-sulfonyl chloride is a heterocyclic compound that features a fused ring system consisting of two thiophene rings. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including organic electronics, pharmaceuticals, and materials science. The presence of the sulfonyl chloride group makes it a versatile intermediate for further chemical modifications.
Mécanisme D'action
Mode of Action
It’s known that thiophene derivatives can drastically alter or improve the fundamental properties of organic, π-conjugated materials when included into a molecular architecture .
Biochemical Pathways
Thieno[3,2-b]thiophene-2-sulfonyl chloride may potentially affect various biochemical pathways due to its structural similarity to other thiophene derivatives .
Result of Action
It’s known that molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-b]thiophene-5-sulfonyl chloride typically involves the sulfonation of thieno[3,2-b]thiophene followed by chlorination. One common method includes the reaction of thieno[3,2-b]thiophene with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 5-position. The reaction is usually carried out under controlled temperature conditions to ensure selectivity and yield.
Industrial Production Methods: In an industrial setting, the production of thieno[3,2-b]thiophene-5-sulfonyl chloride may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Thieno[3,2-b]thiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The thiophene rings can participate in oxidation or reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecular architectures.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts for Coupling Reactions: Palladium-based catalysts
Major Products: The major products formed from these reactions include various substituted thieno[3,2-b]thiophene derivatives, which can be tailored for specific applications in materials science and pharmaceuticals.
Applications De Recherche Scientifique
Thieno[3,2-b]thiophene-2-sulfonyl chloride has a wide range of applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Pharmaceuticals: Serves as an intermediate in the synthesis of biologically active compounds with potential antiviral, antitumor, and antimicrobial properties.
Materials Science: Employed in the development of novel materials with unique optoelectronic properties, such as light-emitting diodes (LEDs) and sensors.
Comparaison Avec Des Composés Similaires
Thieno[2,3-b]thiophene: Another isomer of thienothiophene with different electronic properties and reactivity.
Thieno[3,4-b]thiophene: Known for its applications in organic electronics and materials science.
Thieno[3,4-c]thiophene: Less commonly studied but still of interest for its unique structural properties.
Uniqueness: Thieno[3,2-b]thiophene-2-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity and versatility for further chemical modifications. This makes it a valuable intermediate for the synthesis of a wide range of functional materials and biologically active compounds.
Propriétés
IUPAC Name |
thieno[3,2-b]thiophene-5-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClO2S3/c7-12(8,9)6-3-5-4(11-6)1-2-10-5/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAJDJLURXQMQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1SC(=C2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carboxamide](/img/structure/B2789161.png)
![4-(benzenesulfonyl)-1-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B2789162.png)
![4-[4-(2-chlorophenyl)piperazine-1-carbonyl]-6-ethoxypyrimidine](/img/structure/B2789166.png)
![4,6,7-Trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)


![6-(Aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2789174.png)

![N-[3-(1-benzofuran-2-yl)propyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide](/img/structure/B2789177.png)
![N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}-N'-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2789179.png)
